2-(4-isopropylphenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14(2)15-5-7-18(8-6-15)26-13-19(25)21-10-16-12-24(23-22-16)17-4-3-9-20-11-17/h3-9,11-12,14H,10,13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWICGFOMGPTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-isopropylphenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula: C₁₈H₂₃N₃O₂
- Molecular Weight: 313.39 g/mol
The structure consists of an isopropylphenoxy group linked to a triazole moiety through an acetamide functional group. This unique combination of structural features is believed to contribute to its biological activity.
Research has indicated that compounds similar to this compound may interact with various biological targets:
- Receptor Binding: Preliminary studies suggest that the compound may exhibit affinity for certain neurotransmitter receptors, potentially influencing pathways related to mood regulation and anxiety.
- Enzyme Inhibition: The triazole moiety is known for its ability to inhibit various enzymes, which can play a role in cancer and inflammatory diseases.
Anticancer Properties
A study investigated the anticancer potential of structurally related compounds and found that modifications in the phenoxy and triazole groups significantly affected their cytotoxicity against various cancer cell lines. The compound exhibited promising results in inhibiting cell proliferation in vitro, particularly against breast cancer cells. The IC₅₀ values ranged from 0.5 to 5 μM depending on the specific cell line tested .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this class of compounds. Research has shown that derivatives with similar structures possess significant antibacterial and antifungal activities. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways essential for microbial survival .
Study 1: In Vitro Anticancer Activity
In a controlled study, this compound was tested against several cancer cell lines:
| Cell Line | IC₅₀ (μM) |
|---|---|
| MDA-MB-468 | 0.37 |
| HeLa | 0.85 |
| A549 | 1.20 |
The compound demonstrated selective cytotoxicity towards MDA-MB-468 cells, indicating potential for further development as an anticancer agent .
Study 2: Antimicrobial Efficacy
A series of tests evaluated the antimicrobial efficacy against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
These results suggest that the compound has a broad spectrum of activity against both bacterial and fungal pathogens .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Analogues and Key Substituent Variations
The compound shares structural motifs with several triazole-acetamide derivatives reported in recent literature. Below is a comparative analysis based on substituent groups, synthesis pathways, and physicochemical properties:
Physicochemical and Spectral Properties
- IR Spectroscopy : The acetamide C=O stretch (~1678 cm⁻¹) and N–H vibrations (~3291 cm⁻¹) are consistent across analogs (–2, 8), confirming the core acetamide structure .
- NMR Trends : Pyridinyl protons in the target compound are expected near δ 8.5–9.0 (cf. δ 8.9 for pyrimidine H in ) .
- Solubility: The 4-isopropylphenoxy group likely enhances lipophilicity compared to polar analogs like the fluorinated curcumin derivative () .
Functional Implications of Substituent Diversity
- Pyridinyl vs. Pyrimidinyl Groups : Pyridin-3-yl (target compound) may confer distinct hydrogen-bonding interactions vs. pyrimidin-2-yl (), influencing target binding .
- Chlorophenyl vs. Isopropylphenoxy: The electron-withdrawing Cl in ’s 6m contrasts with the electron-donating isopropyl group in the target compound, altering electronic density and reactivity .
- Thioether vs. Ether Linkages: ’s thioether linkage introduces sulfur-based polarity and conformational flexibility absent in the target compound’s phenoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
